4-[5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline
Description
Properties
IUPAC Name |
4-[3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c1-22-13-8-11(9-14(23-2)15(13)24-3)17-19-16(20-21-17)10-4-6-12(18)7-5-10/h4-9H,18H2,1-3H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYKTYWZHLHOSKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NNC(=N2)C3=CC=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting hydrazine derivatives with appropriate nitriles under acidic or basic conditions.
Introduction of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced through electrophilic aromatic substitution reactions, often using trimethoxybenzene as a starting material.
Coupling with Aniline: The final step involves coupling the triazole intermediate with aniline under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing purification techniques like crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-[5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially yielding amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution or nucleophiles like sodium azide for nucleophilic substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or azide-substituted products.
Scientific Research Applications
4-[5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit tubulin polymerization and other cellular targets.
Biological Studies: It is used in studies related to enzyme inhibition, particularly targeting enzymes like histone demethylases and thioredoxin reductase.
Pharmaceutical Development: The compound serves as a lead structure for developing new drugs with improved efficacy and reduced side effects.
Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 4-[5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline involves:
Inhibition of Tubulin Polymerization: The compound binds to the colchicine binding site on tubulin, preventing microtubule formation and leading to cell cycle arrest.
Enzyme Inhibition: It inhibits enzymes such as histone demethylases and thioredoxin reductase, affecting gene expression and redox balance in cells.
Signal Transduction Pathways: The compound can modulate signaling pathways like the ERK pathway, influencing cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Functional Group Variations
The compound is part of a broader class of 1,2,4-triazole derivatives. Key structural analogs include:
Key Observations :
- Trimethoxyphenyl vs. Furyl : The trimethoxyphenyl group enhances lipophilicity and electron density compared to the furyl group, which may improve membrane permeability in drug candidates .
- Substitution Position : The para-substituted aniline in the target compound likely offers better planarity for binding to biological targets (e.g., tubulin) compared to meta-substituted analogs .
Table 2: Comparative Properties (Hypothetical Data Based on Structural Features)
| Property | Target Compound | 3-(5-Trimethoxyphenyl)aniline Isomer | Furyl-substituted Analog |
|---|---|---|---|
| LogP (Predicted) | 3.8 (high lipophilicity) | 3.5 | 2.2 |
| Aqueous Solubility | Low (due to trimethoxyphenyl) | Moderate | High (polar furyl group) |
| Tubulin Inhibition IC₅₀ | 12 nM (estimated) | 25 nM | >100 nM |
Notes:
- The trimethoxyphenyl group’s electron-donating methoxy groups may stabilize charge-transfer interactions in biological targets, explaining its superior tubulin inhibition compared to furyl analogs .
- The para-aniline substitution likely optimizes spatial alignment with tubulin’s colchicine-binding site, as seen in combretastatin analogs .
Biological Activity
4-[5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline is a compound featuring a triazole ring which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR).
Chemical Structure
The compound's structure includes a triazole ring substituted with a 3,4,5-trimethoxyphenyl group and an aniline moiety. This structural configuration is significant as it influences the compound's lipophilicity and biological interactions.
Anticancer Properties
Recent studies have demonstrated that compounds with triazole structures exhibit promising anticancer activity. For instance, derivatives similar to this compound have shown significant antiproliferative effects against various human cancer cell lines.
Table 1: Antiproliferative Activity of Triazole Derivatives
| Compound | IC50 (nM) | Cancer Cell Lines | Mechanism of Action |
|---|---|---|---|
| 3c | 0.21 | Hepatocellular Carcinoma | Inhibition of tubulin polymerization |
| 3e | 0.40 | A549 | Induction of apoptosis |
| 3f | 0.21 | MCF-7 | Disruption of cell cycle |
The most active derivative from a related study was identified as compound 3c , which showed an IC50 value significantly lower than that of the standard drug CA-4 (IC50 = 525 nM), indicating higher potency .
The mechanism by which triazole compounds exert their anticancer effects involves several pathways:
- Tubulin Inhibition : Compounds like 3c disrupt microtubule dynamics by binding to tubulin, leading to cell cycle arrest and apoptosis in cancer cells .
- Apoptotic Pathways : The activation of apoptotic pathways has been observed in several studies where triazole derivatives induced cell death through intrinsic and extrinsic mechanisms .
Structure-Activity Relationships (SAR)
The biological activity of triazole compounds is highly dependent on their structural features. The presence of methoxy groups on the phenyl ring enhances lipophilicity and facilitates better interaction with biological targets.
Table 2: Structure-Activity Relationships
| Substituent Position | Substituent Type | Effect on Activity |
|---|---|---|
| C-1 | Trimethoxy | Increases potency |
| C-3 | Methyl | Moderate activity |
| C-5 | Ethyl | Decreases potency |
Studies indicate that specific substitutions at the C-3 position significantly influence the compound's ability to inhibit cancer cell growth .
Case Studies
In vivo studies have further validated the efficacy of triazole derivatives. For example:
- Study on Hepatocellular Carcinoma : Compound 3c was tested in Balb/c mice and demonstrated nearly complete inhibition of tumor growth .
- Vascular Disruption Assay : The same compound exhibited vascular disrupting activity comparable to established drugs like CA-4 in human umbilical vein endothelial cells (HUVECs) .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-[5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via cyclocondensation of 3,4,5-trimethoxyphenyl-substituted precursors with aniline derivatives. A key step involves refluxing in phosphorous oxychloride (POCl₃) to facilitate ring closure, followed by purification via column chromatography . Yield optimization requires precise control of stoichiometry (e.g., 1:1 molar ratio of triazole precursors to aniline), temperature (80–100°C), and reaction time (6–8 hours). Side products like unreacted intermediates are minimized using anhydrous conditions .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural features do they confirm?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms the presence of the aniline NH₂ group (δ ~5.2 ppm) and aromatic protons from the trimethoxyphenyl moiety (δ ~6.8–7.2 ppm) .
- X-ray crystallography : Resolves the triazole ring geometry and confirms substituent positions (e.g., dihedral angles between the triazole and trimethoxyphenyl groups) .
- FT-IR : Identifies N-H stretching (3300–3400 cm⁻¹) and C=N vibrations (1600–1650 cm⁻¹) .
Q. How does the 3,4,5-trimethoxyphenyl group influence the compound’s solubility and bioavailability?
- Methodological Answer : The trimethoxyphenyl moiety enhances lipophilicity (logP ~2.5–3.0), improving membrane permeability but reducing aqueous solubility. Solubility can be modulated via co-solvents (e.g., DMSO) or derivatization (e.g., hydrochloride salt formation) .
Advanced Research Questions
Q. What computational methods are used to predict binding affinities of this compound to biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and density functional theory (DFT) simulations model interactions with targets like tubulin or kinases. The triazole ring acts as a hydrogen-bond acceptor, while the trimethoxyphenyl group engages in hydrophobic interactions. Binding energy calculations (ΔG ~−8 to −10 kcal/mol) correlate with experimental IC₅₀ values .
Q. How can contradictory data on its biological activity (e.g., anticancer vs. anti-inflammatory effects) be reconciled?
- Methodological Answer : Contradictions arise from assay conditions (e.g., cell line specificity) or substituent effects. For example, the NH₂ group on the aniline ring may enhance DNA intercalation in cancer cells but suppress COX-2 inhibition in inflammation models. Meta-analysis of structure-activity relationship (SAR) data across studies is critical .
Q. What strategies optimize its stability under physiological conditions?
- Methodological Answer : Stability is assessed via HPLC under simulated gastric fluid (pH 2.0) and plasma (pH 7.4). Degradation occurs via hydrolysis of the triazole ring; stabilization methods include PEGylation or encapsulation in liposomes to shield reactive sites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
